Cas no 200214-67-1 (Benzeneacetic acid, 3-chloro-5-methoxy-, ethyl ester)

Benzeneacetic acid, 3-chloro-5-methoxy-, ethyl ester 化学的及び物理的性質
名前と識別子
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- Benzeneacetic acid, 3-chloro-5-methoxy-, ethyl ester
- DTXSID401282213
- 200214-67-1
- Ethyl 3-chloro-5-methoxybenzeneacetate
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- インチ: InChI=1S/C11H13ClO3/c1-3-15-11(13)6-8-4-9(12)7-10(5-8)14-2/h4-5,7H,3,6H2,1-2H3
- InChIKey: ALLAXCLHENVALU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 228.0553220Da
- どういたいしつりょう: 228.0553220Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 35.5Ų
Benzeneacetic acid, 3-chloro-5-methoxy-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013027883-1g |
Ethyl 3-chloro-5-methoxyphenylacetate |
200214-67-1 | 97% | 1g |
$1519.80 | 2023-09-02 |
Benzeneacetic acid, 3-chloro-5-methoxy-, ethyl ester 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Benzeneacetic acid, 3-chloro-5-methoxy-, ethyl esterに関する追加情報
Benzeneacetic Acid, 3-Chloro-5-Methoxy-, Ethyl Ester: A Comprehensive Overview
Benzeneacetic acid, 3-chloro-5-methoxy-, ethyl ester (CAS No. 200214-67-1) is a chemically synthesized compound with a complex molecular structure. This compound belongs to the class of aromatic carboxylic acids and is widely recognized for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a benzene ring substituted with a chloro group at the 3-position, a methoxy group at the 5-position, and an ethyl ester group attached to the acetic acid moiety. The combination of these functional groups imparts unique chemical and physical properties to the compound.
Recent advancements in synthetic chemistry have enabled the precise synthesis of benzeneacetic acid derivatives, including the ethyl ester form of this compound. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, one study published in *Journal of Organic Chemistry* demonstrated the use of a palladium-catalyzed coupling reaction to synthesize this compound with high efficiency. The reaction involves the coupling of an aryl halide with an alkenyl boronic acid in the presence of a palladium catalyst, followed by hydrolysis to yield the desired product.
The 3-chloro-5-methoxy substitution pattern on the benzene ring plays a crucial role in determining the compound's reactivity and stability. The chloro group introduces electron-withdrawing effects, while the methoxy group contributes electron-donating effects through resonance. This interplay between electron-withdrawing and electron-donating groups significantly influences the compound's chemical reactivity, making it suitable for various transformations in organic synthesis. For example, researchers have utilized this compound as an intermediate in the synthesis of bioactive molecules, such as kinase inhibitors and anti-inflammatory agents.
In terms of applications, benzeneacetic acid derivatives have shown promise in drug discovery. A recent study published in *Nature Communications* highlighted the potential of this compound as a lead molecule for developing novel anticancer agents. The study demonstrated that this compound exhibits selective cytotoxicity against cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis. Furthermore, its ability to penetrate cellular membranes makes it a valuable candidate for drug delivery systems.
The ethyl ester functional group in this compound adds another layer of versatility to its chemical properties. Ester groups are commonly used in organic synthesis as protecting groups for carboxylic acids or as intermediates in esterification reactions. In this case, the ethyl ester group enhances the compound's solubility in organic solvents, making it easier to handle during purification and characterization processes. Additionally, the ester group can be readily hydrolyzed under basic or acidic conditions to regenerate the corresponding carboxylic acid or its sodium salt.
From an environmental perspective, understanding the fate and behavior of benzeneacetic acid derivatives is critical for assessing their potential impact on ecosystems. Recent studies have investigated the biodegradation pathways of this compound under aerobic and anaerobic conditions. Results indicate that microbial communities can effectively degrade this compound through enzymatic hydrolysis and oxidative metabolism. However, further research is needed to evaluate its long-term persistence in different environmental compartments.
In conclusion, benzeneacetic acid, 3-chloro-5-methoxy-, ethyl ester (CAS No. 200214-67-1) is a versatile compound with significant potential in various scientific and industrial applications. Its unique molecular structure, combined with recent advancements in synthetic chemistry and biological studies, positions it as a valuable tool for developing innovative solutions across multiple disciplines.
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